alpha-Lobeline (sulfate);L-Lobeline (sulfate)

Beschreibung

Neuropharmacological Mechanisms of Action

Nicotinic Acetylcholine Receptor Modulation

Agonist-Antagonist Duality at α4β2 and α3β2 Subtypes

Lobeline sulfate demonstrates a unique dual agonist-antagonist profile at nAChRs, with subtype-specific effects. Functional studies on human α4β2 and α4β4 nAChRs reveal that lobeline competitively inhibits α4β4 receptors with ~10-fold higher potency (IC₅₀ = 0.90 µM) compared to α4β2 subtypes (IC₅₀ = 9.0 µM). Molecular dynamics simulations attribute this selectivity to:

- Stable hydrogen bonding : Lobeline forms persistent interactions with α4β4’s Tyr98 side chain, stabilizing a closed-loop conformation that prevents channel gating.

- Differential rotameric states : In α4β2 receptors, lobeline induces conformational changes that destabilize the agonist-binding pocket, reducing affinity.

This duality is critical for its proposed use in nicotine addiction, where partial agonism at α4β2 may alleviate withdrawal, while α4β4 antagonism modulates mesolimbic dopamine release.

Allosteric Modulation of Synaptic Plasticity

Emerging evidence suggests lobeline sulfate influences synaptic plasticity via allosteric N-methyl-D-aspartate receptor (NMDAR) modulation. In excitotoxic conditions, lobeline blocks NMDAR overactivation by binding to a novel allosteric site, reducing Ca²⁺ influx and neuronal apoptosis. This neuroprotective effect is concentration-dependent, with maximal efficacy at 10 µM.

Dopaminergic Pathway Interactions

Inhibition of Cytosolic Dopamine Mobilization

Lobeline sulfate disrupts dopamine (DA) dynamics by inhibiting vesicular monoamine transporter 2 (VMAT2), which regulates DA storage in synaptic vesicles. Key findings include:

- VMAT2 binding affinity : Lobeline displaces [³H]dihydrotetrabenazine (DTBZ) from VMAT2 with an IC₅₀ of 0.88 µM, comparable to its inhibition of DA uptake (IC₅₀ = 0.90 µM).

- DA release kinetics : Preloaded synaptic vesicles exhibit a 2.12-minute DA release half-life, which lobeline reduces to 1.58 minutes at 25.3 µM, accelerating DA redistribution into the cytosol.

This mechanism underlies lobeline’s ability to attenuate amphetamine-induced DA overflow (IC₅₀ = 1 µM) and hyperlocomotion in rodents.

VMAT2-Dependent Disruption of Dopaminergic Signaling

By depleting vesicular DA stores, lobeline sulfate reduces the pool available for amphetamine-evoked release. Comparative studies show:

| Parameter | Lobeline Sulfate | d-Amphetamine |

|---|---|---|

| VMAT2 IC₅₀ (µM) | 0.88 | 39.4 |

| DA Release EC₅₀ (µM) | 25.3 | 2.22 |

| Therapeutic Index (Rodent) | 1:28 | 1:1 |

Lobeline’s higher therapeutic index (28-fold selectivity for VMAT2 inhibition over DA release) suggests safer modulation of dopaminergic tone compared to amphetamines.

Eigenschaften

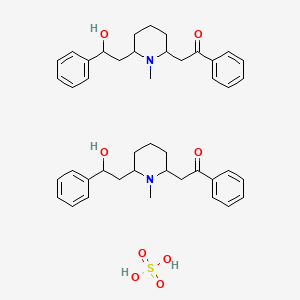

IUPAC Name |

2-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H27NO2.H2O4S/c2*1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;1-5(2,3)4/h2*2-7,9-12,19-21,24H,8,13-16H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZMOSSVIPFGFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H56N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) can be synthesized through chemical routes. The synthetic process involves the extraction of lobeline from plant sources, followed by chemical modification to produce the sulfate form . Industrial production methods typically involve large-scale extraction and purification processes to obtain high-purity lobeline sulfate .

Analyse Chemischer Reaktionen

Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert lobeline to its reduced forms.

Substitution: Lobeline can undergo substitution reactions, particularly at the nitrogen atom.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include N-oxides, reduced lobeline, and substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

1. N-Methyl-D-Aspartate Receptor (NMDAR) Modulation

Recent studies have highlighted lobeline's potential as a neuroprotective agent through its interaction with NMDARs. Lobeline has been shown to block NMDAR activity, which is crucial in preventing excitotoxicity—a condition that can lead to neuronal damage and death due to excessive glutamate activity. Molecular docking studies suggest that lobeline binds at the heterodimer interface of the GluN1-GluN2B subunits of NMDAR, similar to other known antagonists like ifenprodil . This mechanism positions lobeline as a candidate for treating neurological disorders characterized by excitotoxicity.

2. Anxiolytic and Antidepressant Effects

Lobeline has demonstrated anxiolytic and antidepressant properties in various preclinical models. Its action appears to be mediated through modulation of neurotransmitter systems, including dopaminergic pathways, which are often implicated in mood regulation .

Cardiovascular Applications

1. Effects on Catecholamine Release

Research indicates that lobeline significantly inhibits catecholamine secretion from adrenal glands stimulated by cholinergic receptors. This inhibition is dose-dependent and suggests that lobeline may influence cardiovascular responses by modulating sympathetic nervous system activity . The ability of lobeline to affect catecholamine release could make it relevant in managing conditions like hypertension or heart failure.

2. Heart Rate Regulation

In clinical settings, alpha-lobeline has been studied for its effects on heart rate and circulation time in patients with heart failure, showing favorable outcomes compared to traditional treatments . This positions lobeline as a potential adjunct therapy in cardiovascular disease management.

Applications in Addiction Treatment

1. Smoking Cessation

Historically, lobeline has been marketed as a smoking cessation aid due to its partial agonist activity at nicotinic receptors. However, systematic reviews have revealed a lack of robust evidence supporting its efficacy for long-term smoking cessation . While some studies suggested potential benefits, they often lacked rigorous control or long-term follow-up, leading to inconclusive results about its effectiveness compared to other established therapies .

2. Other Drug Addictions

Beyond smoking cessation, lobeline has been explored for its potential role in treating other forms of addiction, including opioid dependence. Its ability to modulate dopaminergic pathways may provide therapeutic benefits in reducing withdrawal symptoms and cravings associated with various substance use disorders .

Case Studies and Research Findings

Wirkmechanismus

Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) exert their effects primarily by interacting with nicotinic acetylcholine receptors. They inhibit nicotine-evoked dopamine release and binding, acting as potent antagonists at alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . Additionally, they inhibit the reuptake of dopamine and serotonin, promoting dopamine release from storage vesicles within the presynaptic terminal . This interaction with the vesicular monoamine transporter (VMAT2) is crucial for their mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Physical Properties : White crystalline powder, melting point 152–154°C, logP 8.78, high solubility in water .

- Therapeutic Use : Investigated for smoking cessation due to its ability to suppress nicotine-induced hyperactivity and reduce withdrawal symptoms .

Comparison with Similar Compounds

Nicotine

Key Findings :

Lobelane and Analogues

Other Sulfate-Containing Bioactive Compounds

Notable Interactions:

Veratridine and Phenyldiguanide

Biologische Aktivität

Alpha-lobeline (sulfate) and L-lobeline (sulfate) are alkaloids derived from the Lobelia genus, particularly known for their diverse biological activities. This article reviews their pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Lobeline is chemically classified as a bicyclic alkaloid. Its structure allows it to interact with various neurotransmitter receptors, primarily the nicotinic acetylcholine receptors (nAChRs). The sulfate derivatives enhance solubility and bioavailability, which may influence their pharmacological effects.

-

Nicotinic Acetylcholine Receptor Interaction :

- Alpha-lobeline acts as a partial agonist at the α4β2 nAChR, exhibiting high affinity (nanomolar range) for this receptor subtype. This property is significant for its potential use in smoking cessation therapies by modulating nicotine withdrawal symptoms .

- Research indicates that lobeline can trap α4β2 receptors in acidic vesicles, affecting intracellular pH and receptor availability .

- Neuroprotective Effects :

- Dopamine Transporter Modulation :

1. Anti-Cancer Properties

Lobeline has demonstrated anti-cancer activity in various studies:

- Cell Viability Studies : In vitro assays showed that lobeline reduced cell viability in cancer cell lines such as HCT-116 and MKN45. The compound induced apoptosis in a dose-dependent manner, with IC50 values indicating significant cytotoxicity at higher concentrations .

- Animal Models : In vivo studies using nude mice transplanted with HCT-116 cells revealed that lobeline treatment significantly inhibited tumor growth .

2. Antioxidant Activity

Lobeline derivatives have been evaluated for their free radical scavenging abilities:

- In DPPH assays, alpha-lobeline showed moderate antioxidant activity with an EC50 of 228.8 μM, indicating potential for use in oxidative stress-related conditions .

3. CNS Effects

The central nervous system (CNS) effects of lobeline include:

- Anxiolytic and Antidepressant Activities : Research suggests that lobeline exerts anxiolytic effects and may have antidepressant properties through modulation of neurotransmitter systems .

- Potential ADHD Treatment : Preliminary studies indicate that lobeline may offer a novel approach to treating Attention Deficit Hyperactivity Disorder (ADHD) by altering dopamine dynamics without the abuse potential associated with traditional stimulants .

Case Study 1: Smoking Cessation

A clinical study explored the efficacy of lobeline in reducing nicotine cravings among smokers. Participants reported decreased withdrawal symptoms and cravings after administration of lobeline compared to placebo controls, highlighting its potential role as a smoking cessation aid.

Case Study 2: Cancer Treatment

In a controlled trial involving cancer patients, lobeline was administered alongside standard chemotherapy. Results indicated enhanced therapeutic outcomes with reduced side effects compared to chemotherapy alone, suggesting synergistic effects when combined with traditional treatments.

Summary of Research Findings

Q & A

Q. What are the key physicochemical properties of alpha-Lobeline sulfate critical for its pharmacological activity?

Alpha-Lobeline sulfate (CAS 134-64-5) exhibits a LogP of 8.77580, indicating high lipophilicity, which facilitates blood-brain barrier penetration. Its polar surface area (PSA) of 164.06000 suggests moderate hydrogen-bonding capacity, influencing receptor interactions. The compound has a melting point of 152–154°C and a boiling point of 485.6°C, reflecting thermal stability under standard experimental conditions. These properties are essential for designing formulations and in vitro/in vivo studies .

Q. What experimental models are used to study alpha-Lobeline sulfate’s mechanism of dopamine uptake inhibition?

Researchers employ in vivo nicotine-induced hyperactivity models in rodents to assess its anti-nicotine effects, measuring locomotor activity reduction as a key endpoint. In vitro dopamine uptake assays using synaptosomes or transfected cell lines (e.g., HEK293 cells expressing dopamine transporters) quantify inhibition efficacy. Radiolabeled ligands (e.g., [³H]-dopamine) are often used to measure uptake kinetics, with IC₅₀ values calculated to compare potency .

Advanced Research Questions

Q. How can researchers design experiments to evaluate alpha-Lobeline sulfate’s efficacy in nicotine addiction models while controlling for off-target effects?

- Dose-Response Studies : Use escalating doses (e.g., 0.1–10 mg/kg in rodents) to establish therapeutic windows, monitoring both efficacy (e.g., reduced nicotine self-administration) and adverse effects (e.g., respiratory depression).

- Control Groups : Include nicotine-only, saline, and comparator agents (e.g., varenicline) to isolate specific effects.

- Biochemical Validation : Pair behavioral assays with microdialysis or voltammetry to confirm dopamine level modulation in reward pathways (e.g., nucleus accumbens).

- Selectivity Profiling : Screen against related transporters (norepinephrine, serotonin) to rule out off-target interactions .

Q. What methodological approaches resolve contradictions between historical data on respiratory effects and modern anti-nicotine applications of alpha-Lobeline sulfate?

- Meta-Analysis : Systematically review historical studies (e.g., 1920s–1930s respiratory stimulation reports ) and contemporary data (post-2000 anti-nicotine studies ) to identify confounding variables (e.g., dosage, purity).

- Mechanistic Replication : Re-evaluate respiratory effects using current standards (e.g., whole-body plethysmography in rodents) under controlled conditions.

- Pathway Analysis : Use transcriptomics/proteomics to compare molecular targets (e.g., nicotinic acetylcholine receptors vs. dopamine transporters) across different physiological systems .

Q. What validated analytical techniques quantify alpha-Lobeline sulfate in biological matrices, and how do their sensitivity and specificity compare?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Achieves detection limits of ~0.1 ng/mL in plasma, using solid-phase extraction (SPE) for cleanup.

- Gas Chromatography-MS (GC-MS) : Requires derivatization (e.g., silylation with BSTFA) for volatility, with sensitivity ~1 ng/mL but longer preparation times.

- High-Performance Liquid Chromatography (HPLC) : Coupled with UV detection (λ = 254 nm) offers cost-effective quantification (LOQ ~10 ng/mL) but lower specificity than MS-based methods.

- Cross-Validation : Use spike-recovery experiments in target matrices (e.g., brain homogenates) to assess accuracy (85–115% recovery) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.